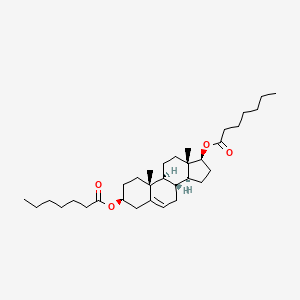
5-Androstene-3beta,17beta-diol dienanthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Unique Ingredient Identifier (UNII) 1JC7ZLW8JA is known as 5-androstene-3.beta.,17.beta.-diol dienanthate. This compound has the molecular formula C33H54O4 and a molecular weight of 514.7795 . It is a derivative of androstene, a type of steroid hormone.
Métodos De Preparación
The synthesis of 5-androstene-3.beta.,17.beta.-diol dienanthate involves several steps, typically starting from androstene derivatives. The synthetic route often includes esterification reactions to attach the enanthate groups to the steroid backbone. The reaction conditions usually involve the use of acid catalysts and organic solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5-androstene-3.beta.,17.beta.-diol dienanthate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Esterification: This reaction involves the formation of an ester bond between the steroid and enanthate groups. Acid catalysts and organic solvents are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products.
Aplicaciones Científicas De Investigación
5-androstene-3.beta.,17.beta.-diol dienanthate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and other medical conditions.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-androstene-3.beta.,17.beta.-diol dienanthate involves its interaction with steroid hormone receptors in the body. It binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including the regulation of metabolism, immune response, and reproductive functions. The molecular targets and pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to steroid hormone activity.
Comparación Con Compuestos Similares
5-androstene-3.beta.,17.beta.-diol dienanthate can be compared with other similar compounds, such as:
Testosterone enanthate: Another steroid hormone ester used in hormone replacement therapy.
Nandrolone decanoate: A synthetic anabolic steroid used for its muscle-building properties.
Methenolone enanthate: A synthetic anabolic steroid with a similar ester group.
The uniqueness of 5-androstene-3.beta.,17.beta.-diol dienanthate lies in its specific structure and the presence of the enanthate ester groups, which influence its pharmacokinetics and biological activity.
Propiedades
Número CAS |
162890-98-4 |
|---|---|
Fórmula molecular |
C33H54O4 |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h15,25-29H,5-14,16-23H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
Clave InChI |
SUTXFYLWPFKAHU-HFETUNNBSA-N |
SMILES isomérico |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
SMILES canónico |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


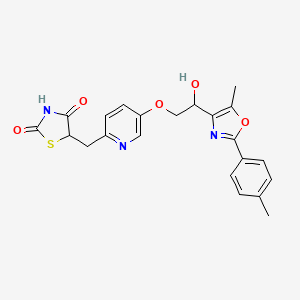

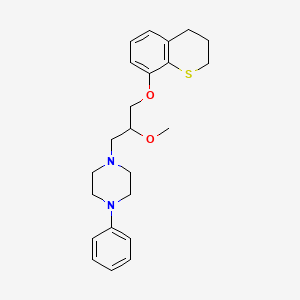
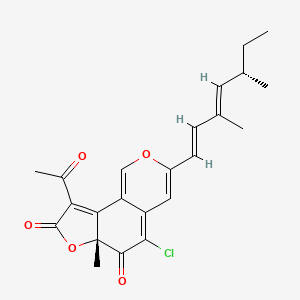
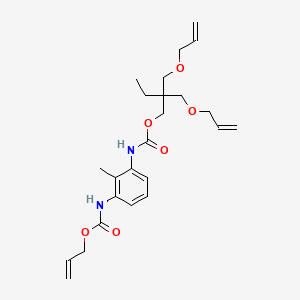

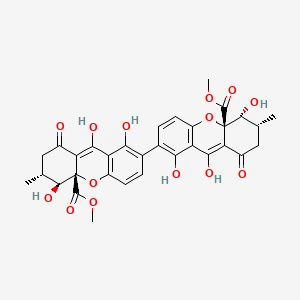
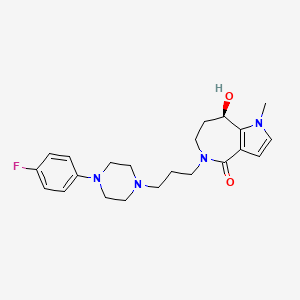
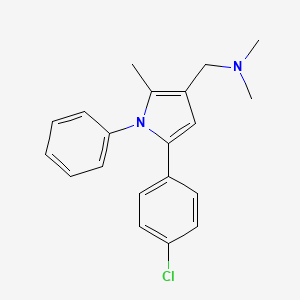
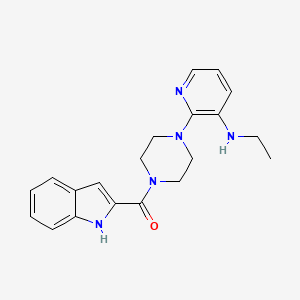

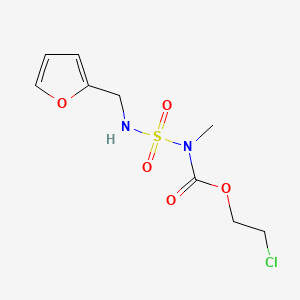
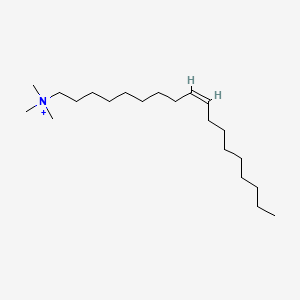
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
